molecular formula C25H17FN8O3 B2775732 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1020488-99-6

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2775732
CAS RN: 1020488-99-6
M. Wt: 496.462
InChI Key: HNNROYUFIHJQPK-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H17FN8O3 and its molecular weight is 496.462. The purity is usually 95%.
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Scientific Research Applications

Translocator Protein 18 kDa (TSPO) Ligands for Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Derivatives of this series showed subnanomolar affinity for TSPO, comparable to that of known ligands. Radiolabeled compounds from this series have demonstrated potential as in vivo PET-radiotracers for neuroinflammation, showing significant brain uptake and local accumulation in lesioned areas, confirming their potential in imaging applications (Damont et al., 2015).

Peripheral Benzodiazepine Receptor (PBR) Study

Another study synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The study aimed at developing imaging agents for PBR expression in neurodegenerative disorders using positron emission tomography (PET). One of the compounds emerged as a promising candidate for evaluating PBR expression, highlighting its potential in studying neurodegenerative diseases (Fookes et al., 2008).

Anti-inflammatory and Antiulcerogenic Properties

Compounds structurally related to the specified chemical have been synthesized to study their anti-inflammatory properties. For instance, modifications to the pyrazolo[1,5-a]pyrimidine structure resulted in compounds with significant anti-inflammatory activity and better therapeutic indices compared to reference drugs like phenylbutazone and indomethacin. Notably, one compound showed no ulcerogenic activity, suggesting potential for safer anti-inflammatory medications (Auzzi et al., 1983).

A2A Adenosine Receptor Antagonists

Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, including compounds with structural similarities to the one specified, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds, through various modifications, have shown potential as pharmacological probes for studying the A2A adenosine receptor, important in neurological conditions (Kumar et al., 2011).

properties

CAS RN

1020488-99-6

Product Name

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C25H17FN8O3

Molecular Weight

496.462

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C25H17FN8O3/c1-13-10-20(29-24(37)21(35)17-11-27-19-5-3-2-4-16(17)19)34(32-13)25-30-22-18(23(36)31-25)12-28-33(22)15-8-6-14(26)7-9-15/h2-12,27H,1H3,(H,29,37)(H,30,31,36)

InChI Key

HNNROYUFIHJQPK-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4

solubility

not available

Origin of Product

United States

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